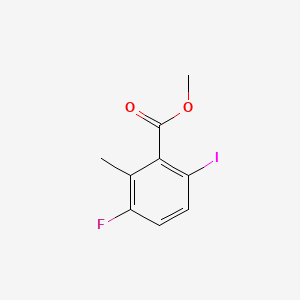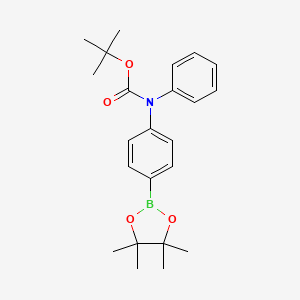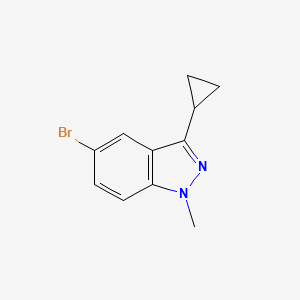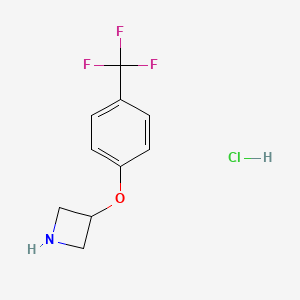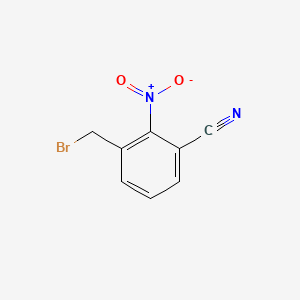![molecular formula C12H14BrN B595222 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-29-4](/img/structure/B595222.png)
6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound features a spirocyclic structure, which means it has two rings sharing a single atom. The presence of a bromine atom at the 6th position of the indene ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the reaction of an indene derivative with a pyrrolidine derivative under specific conditions. One common method includes the use of brominated indene as a starting material, which undergoes a nucleophilic substitution reaction with pyrrolidine . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro[indene-1,2’-pyrrolidine] compounds .
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: This compound has a similar structure but differs in the position of the spiro linkage and the presence of a hydrochloride salt.
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine]-1’-carboxylate: This derivative includes a tert-butyl ester group, which can influence its reactivity and solubility.
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is unique due to its specific spirocyclic structure and the presence of a bromine atom at the 6th position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-pyrrolidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-6-12(11(9)8-10)5-1-7-14-12/h2-3,8,14H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDTQVZRCZNOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=C(C=C3)Br)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677546 |
Source


|
| Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-29-4 |
Source


|
| Record name | 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
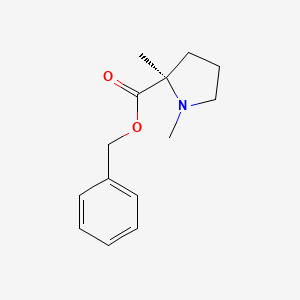
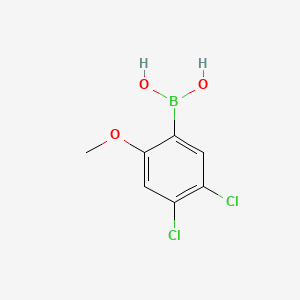
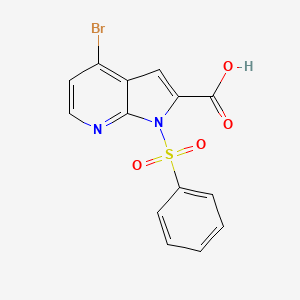
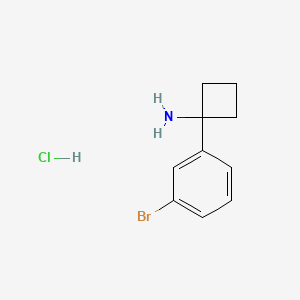
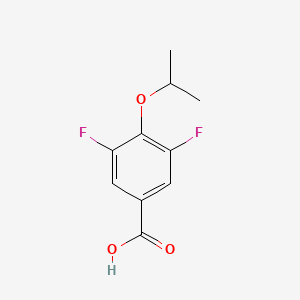
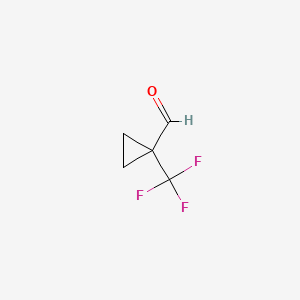
![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)
